molecular formula C9H18N2O4 B557229 (R)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate CAS No. 363191-25-7

(R)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate

Cat. No. B557229
M. Wt: 218,25*36,45 g/mole
InChI Key: AXLHVTKGDPVANO-ZCFIWIBFSA-N
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Description

“®-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate” is a chemical compound with the molecular formula C9H18N2O4 . It is also known by other names such as “H-D-Dap (Boc)-Ome” and “3-[[1,1-Dimethylethoxy)carbonyl]amino]-D-alanine methyl ester” among others . The compound has a molecular weight of 218.25 g/mol .


Molecular Structure Analysis

The InChI representation of the compound is "InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4/h6H,5,10H2,1-4H3,(H,11,13)/t6-/m1/s1" . The compound has a canonical SMILES representation as “CC©©OC(=O)NCC(C(=O)OC)N” and an isomeric SMILES representation as "CC©©OC(=O)NCC@HOC)N" .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 218.25 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 6 . The exact mass of the compound is 218.12665706 g/mol .

Scientific Research Applications

Synthesis of Key Intermediates

The synthesis of "(R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate," a key intermediate of Biotin, highlights its role in the biosynthesis of fatty acids, sugars, and α-amino acids. This compound is synthesized from L-cystine through a multi-step process including esterification and protection of amine and thiol groups, achieving an overall yield of 67% (Qin et al., 2014).

Enantioselective Synthesis

Another study describes the enantioselective synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant AMPA. This involves the use of the enantiomerically pure glycine derivative tert-butoxycarbonyl-2-(tert-butyl)-3-methyl-4-oxo-1-imidazolidinecarboxylate (BOC-BMI) and demonstrates the compound's utility in synthesizing neuroactive compounds (Pajouhesh et al., 2000).

Synthesis and Fluorescence Properties

The compound also finds application in the synthesis of (2S)-[3-(anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate. This synthesis, achieved through 1,3-dipolar cycloaddition, not only results in a structurally unique molecule but also explores its fluorescence properties, indicating potential applications in material science and bioimaging (Memeo et al., 2014).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary statements associated with the compound include P261, P305+P351+P338 .

properties

IUPAC Name

methyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4/h6H,5,10H2,1-4H3,(H,11,13)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLHVTKGDPVANO-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426957
Record name H-D-Dap(Boc)-Ome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate

CAS RN

363191-25-7
Record name H-D-Dap(Boc)-Ome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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